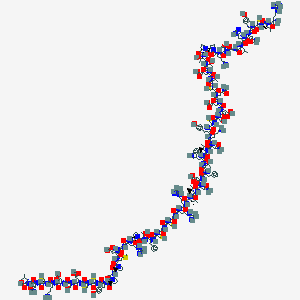
1-Pyrrolidinamine
Overview
Description
1-Pyrrolidinamine, also known as pyrrolidin-1-amine or 1-Aminopyrrolidine, is an organic compound with the molecular formula C4H10N2 . It is used as a reagent in various chemical reactions .
Synthesis Analysis
1-Pyrrolidinamine can be synthesized using several chemical routes, including reductive amination, alkylation, and ammonolysis. A study has shown that an imine reductase can be engineered for the enantio-complementary synthesis of pyrrolidinamine .
Molecular Structure Analysis
The molecular weight of 1-Pyrrolidinamine is 86.14 g/mol . The InChI is InChI=1S/C4H10N2/c5-6-3-1-2-4-6/h1-5H2 and the canonical SMILES is C1CCN(C1)N .
Physical And Chemical Properties Analysis
1-Pyrrolidinamine is a colorless to yellowish liquid that is soluble in water, ethanol, and ether . It has a molecular weight of 86.14 g/mol . Other physical and chemical properties such as boiling point, vapor pressure, enthalpy of vaporization, flash point, and index of refraction are not found in the search results.
Scientific Research Applications
Asymmetric Synthesis in Organic Chemistry
1-Aminopyrrolidine serves as a chiral auxiliary and a building block in the synthesis of various organic compounds. Its use in asymmetric synthesis allows for the creation of enantiomerically pure substances, which are crucial in the development of pharmaceuticals . The compound’s ability to induce chirality in chemical reactions is invaluable for producing specific isomers of drug molecules.
Organocatalysis
In the field of organocatalysis, 1-Aminopyrrolidine derivatives are used as catalysts to accelerate chemical reactions. These organocatalysts are particularly useful in facilitating reactions that form carbon-carbon bonds, which are fundamental steps in constructing complex organic molecules .
Pharmaceutical Applications
1-Aminopyrrolidine is a key intermediate in the synthesis of various pharmacologically active molecules. It is used to develop drugs with potential therapeutic applications, including antiviral, antibacterial, and anticancer agents . Its role in drug discovery is significant due to its presence in many biologically active compounds.
Material Science
In material science, 1-Aminopyrrolidine is utilized in the synthesis of novel materials, including polymers and organic electronic components . Its incorporation into materials can enhance properties such as conductivity and stability, making it valuable for technological applications.
Environmental Science
The compound’s role in environmental science includes its use in the study of microbial communities and biogeochemical cycles. It can be part of the enzymatic toolkit for microbes, influencing processes like xenobiotic detoxification and organic matter decomposition .
Biochemistry Research
1-Aminopyrrolidine is involved in biochemistry research, particularly in the study of enzyme mechanisms and metabolic pathways. It can act as an inhibitor or a substrate in enzymatic assays, helping to elucidate the function of enzymes in various biological processes .
Mechanism of Action
Target of Action
1-Aminopyrrolidine, also known as pyrrolidin-1-amine, 1-Pyrrolidinamine, or N-Aminopyrrolidine, is a versatile scaffold used in the synthesis of a wide range of biologically active compounds It’s known that the pyrrolidine ring and its derivatives have shown target selectivity in bioactive molecules .
Mode of Action
The mode of action of 1-Aminopyrrolidine is largely dependent on the specific derivative and its biological target. The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . This means that the compound can interact with its targets in a variety of ways, leading to different biological effects.
Biochemical Pathways
It’s known that pyrrolidine alkaloids have been shown to possess several important biological activities, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities . This suggests that 1-Aminopyrrolidine and its derivatives may affect a wide range of biochemical pathways.
Pharmacokinetics
The physicochemical properties of the pyrrolidine ring, such as its stereochemistry and non-planarity, may influence these properties .
Result of Action
The result of the action of 1-Aminopyrrolidine is largely dependent on the specific derivative and its biological target. As mentioned earlier, pyrrolidine alkaloids have been shown to possess a wide range of biological activities . Therefore, the molecular and cellular effects of 1-Aminopyrrolidine’s action can vary widely.
properties
IUPAC Name |
pyrrolidin-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N2/c5-6-3-1-2-4-6/h1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBMSLRMNBSMKQC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40168052 | |
| Record name | 1-Pyrrolidinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40168052 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
86.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; Sensitive to air; [Aldrich MSDS] | |
| Record name | 1-Pyrrolidinamine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/10277 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
1-Pyrrolidinamine | |
CAS RN |
16596-41-1 | |
| Record name | 1-Aminopyrrolidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16596-41-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Pyrrolidinamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016596411 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyrrolidine, 1-amino- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=80647 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Pyrrolidinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40168052 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Aminopyrrolidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-PYRROLIDINAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DF424U7HM6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![8-Ethyl-10-isopropyl-4,5,6,7-tetrahydroazepino[3,2,1-hi]indole](/img/structure/B104667.png)

![10,11-dihydro-9H-benzo[a]anthracen-8-one](/img/structure/B104670.png)





